molecular formula C18H16ClN3O2 B2919018 1-(4-Chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034499-06-2

1-(4-Chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2919018
CAS RN: 2034499-06-2
M. Wt: 341.8
InChI Key: RBFDTOSKTHGANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CB-FUPU and is a member of the class of pyridine derivatives.

Scientific Research Applications

Substituent Effects and Complexation

Studies have explored how substituents on pyridyl ureas influence their conformation and ability to complex with other molecules. For example, the equilibrium between conformational isomers of pyrid-2-yl ureas and their interaction with cytosine demonstrates the impact of substituent groups on molecular behavior and complexation dynamics (Chia-Hui Chien et al., 2004). These findings are crucial for designing molecules with specific binding affinities and properties.

Metallo-Supramolecular Assemblies

The design and characterization of metallo-supramolecular macrocycles using pyridine-substituted urea ligands highlight the role of such compounds in forming complex structures. These structures are influenced by methyl substitution, which controls the positioning of pyridine nitrogen atoms relative to the urea carbonyl group, facilitating the formation of hydrogen bonding sites within the assemblies (Ralf W. Troff et al., 2012).

Hydrogen Bonding and Self-Assembly

Research on heterocyclic ureas has shown their ability to unfold and form multiply hydrogen-bonded complexes, indicating the potential for these compounds in self-assembly and the creation of complex molecular structures. This behavior is akin to peptide unfolding, suggesting a mimicry of biological processes (P. Corbin et al., 2001).

Synthesis and Derivatives

The synthesis of novel pyridine and naphthyridine derivatives, including reactions with urea derivatives, underscores the versatility of such compounds in creating a wide array of chemical entities with potential applications ranging from materials science to pharmaceuticals (F. M. Abdelrazek et al., 2010).

Optical and Electronic Properties

Computational studies on related chalcone derivatives have assessed their electro-optic properties, offering insights into the molecular geometry, vibrational modes, and nonlinear optical properties. Such research indicates the potential of urea derivatives in optoelectronic device fabrication due to their superior properties compared to standard molecules like urea (M. Shkir et al., 2018).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-17-3-1-13(2-4-17)9-21-18(23)22-10-14-7-16(11-20-8-14)15-5-6-24-12-15/h1-8,11-12H,9-10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFDTOSKTHGANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.